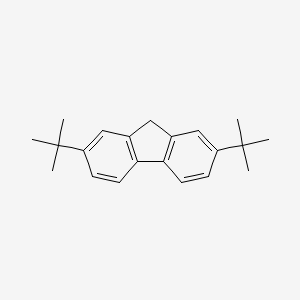

2,7-Di-tert-butylfluorene

説明

Experimental Thermochemical Studies

Experimental thermochemical studies have been pivotal in determining the energetic landscape of 2,7-Di-tert-butylfluorene. These methods provide direct measurements of key thermodynamic parameters.

The standard molar enthalpy of formation in the crystalline phase (ΔfHm°(cr)) for this compound was determined using static bomb combustion calorimetry. researchgate.netcsic.esup.pt This technique involves the complete combustion of the compound in a high-pressure oxygen environment, with the resulting energy change meticulously measured. researchgate.netcsic.esup.pt From the standard molar energy of combustion (ΔcUm°), the standard molar enthalpy of combustion (ΔcHm°) and subsequently the standard molar enthalpy of formation were derived. researchgate.netcsic.esup.pt

A comprehensive study on the thermodynamic properties of this compound provided the experimental value for its standard molar enthalpy of formation in the crystalline phase. researchgate.netcsic.esup.pt

Table 1: Experimental Thermochemical Data for this compound

| Parameter | Method | Value |

|---|

Differential Scanning Calorimetry (DSC) experiments were conducted to investigate the phase transitions of this compound. researchgate.netcsic.esup.pt DSC measures the difference in heat flow between the sample and a reference as a function of temperature, allowing for the determination of the temperatures and enthalpies of phase changes such as melting and crystal-to-crystal transitions. researchgate.netcsic.esup.pt For this compound, these experiments identified a transition between two crystalline forms (crystal II to crystal I) and the subsequent melting of the solid. up.pt

The enthalpies and temperatures of the crystal-II to crystal-I transition and fusion were determined from DSC experiments. up.pt

Table 2: Phase Transition Data for this compound from DSC

| Transition | Temperature (K) | Enthalpy (kJ/mol) |

|---|---|---|

| Crystal II → Crystal I | Data not available in abstract | Data not available in abstract |

The volatility of this compound was characterized by measuring its vapor pressure as a function of temperature. A comprehensive study utilized both a static method and the Knudsen effusion method to measure the vapor pressures of the crystalline and liquid phases over a temperature range of (349.14 to 404.04) K. researchgate.netcsic.esup.pt From these vapor pressure data, the standard molar enthalpies, entropies, and Gibbs energies of sublimation and vaporization were derived. researchgate.netcsic.esup.pt Additionally, the enthalpy of sublimation was independently determined using Calvet microcalorimetry, providing a robust set of data on the compound's phase change thermodynamics. researchgate.net

Vapor pressures of the crystalline and liquid phases were measured, and from these results, the standard molar enthalpies of sublimation and vaporization were derived. researchgate.netcsic.esup.pt

Table 3: Sublimation and Vaporization Data for this compound

| Thermodynamic Process | Method(s) | Enthalpy (kJ/mol) |

|---|---|---|

| Sublimation | Vapor Pressure Measurements, Calvet Microcalorimetry | Data not available in abstract |

Computational Chemistry and Theoretical Modeling

To complement the experimental findings, computational chemistry was employed to model the properties of this compound at a molecular level.

High-level quantum chemical calculations were performed to theoretically determine the gas-phase enthalpy of formation of this compound. up.pt The G3(MP2)//B3LYP and G3 levels of theory, which are composite methods known for their accuracy in predicting thermochemical data, were utilized for this purpose. up.ptresearchgate.net These calculations provide a theoretical benchmark for comparison with the experimental results.

A computational study at the G3(MP2)//B3LYP and G3 levels was performed to determine the standard molar enthalpy of formation in the gas phase. up.pt

Table 4: Calculated Gas-Phase Enthalpy of Formation for this compound

| Computational Method | Calculated ΔfHm°(g) (kJ/mol) |

|---|---|

| G3(MP2)//B3LYP | Data not available in abstract |

While specific DFT calculations for the vibrational properties and electronic structure of this compound are not detailed in the available abstracts, DFT is a standard and powerful tool for such investigations. researchgate.netarxiv.org This method allows for the calculation of molecular geometries, vibrational frequencies (corresponding to infrared and Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. Such calculations provide valuable insights into the molecule's stability, reactivity, and potential for use in electronic applications.

Structure

3D Structure

特性

IUPAC Name |

2,7-ditert-butyl-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26/c1-20(2,3)16-7-9-18-14(12-16)11-15-13-17(21(4,5)6)8-10-19(15)18/h7-10,12-13H,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZYPLLGAQIQTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399195 | |

| Record name | 2,7-Di-tert-butylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58775-05-6 | |

| Record name | 2,7-Di-tert-butylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Functionalization and Derivatization Strategies

Synthesis of Spirobifluorene Derivatives

Spirobifluorene compounds, characterized by two fluorene (B118485) units linked by a common spiro-carbon atom, are prized for their rigid, three-dimensional structure, which imparts high thermal stability and well-defined electrochemical properties. researchgate.netossila.com The synthesis of derivatives bearing the 2,7-di-tert-butyl motif can be achieved through multi-step pathways.

One notable method involves the creation of a 2,7-di-tert-butyl-9,9'-spirobifluorene. researchgate.net This synthesis begins not with 2,7-di-tert-butylfluorene itself, but with precursors that build the substituted spiro-system. The key steps include the formation of a Grignard reagent from 4,4'-di-tert-butyl-2-bromobiphenyl, which then reacts with fluorenone. The resulting carbinol intermediate undergoes a dehydrative ring closure in acetic acid to yield the final spirobifluorene structure. researchgate.net

A more general and widely utilized strategy for creating similar spiro-cores involves the reaction of a substituted 9-fluorenone (B1672902) with a Grignard reagent of 2-bromobiphenyl. ossila.com For instance, 2,7-dibromo-9,9'-spirobifluorene (B70725) is readily prepared from 2,7-dibromo-9-fluorenone. ossila.com This highlights a common synthetic logic where the fluorenone component carries the desired substitution pattern that will ultimately be present on one half of the final spiro-compound.

Table 1: Synthesis of 2,7-di-tert-butyl-9,9-spirobifluorene

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 4,4'-di-tert-butyl-2-bromobiphenyl | Mg, THF | Grignard Reagent |

| 2 | Grignard Reagent, Fluorenone | THF | Carbinol Intermediate |

Formation of Linked Fluorenyl Systems

Beyond spiro-compounds, 2,7-disubstituted fluorene derivatives can be used to form other linked systems, such as bifluorenylidenes. These structures feature two fluorene units connected by a double bond. A relevant study demonstrates that 2,9-dibromofluorene, when treated with a strong base like potassium t-butoxide in t-butyl alcohol, converts into 2,2'-dibromobifluorenylidene. rsc.org This reaction proceeds through a base-induced elimination mechanism, providing a direct pathway to a linked fluorenyl system. rsc.org

Reaction Mechanisms and Kinetics

Understanding the mechanisms and rates of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

Mechanistic Studies of Substitution Reactions

The electronic properties of the fluorene ring system dictate its reactivity in substitution reactions. Direct electrophilic substitutions on the parent fluorene molecule occur primarily at the 2 and 7 positions, which have the highest electron density. google.com The synthesis of this compound itself is an example of this, proceeding via a Friedel-Crafts alkylation of fluorene with tert-butyl chloride in the presence of a Lewis acid catalyst. google.com

Conversely, the tert-butyl groups can be removed in a deprotection reaction. This dealkylation can be carried out using aluminum chloride (AlCl₃) in benzene (B151609), where benzene functions as both a solvent and a reactant. google.com Mechanistically, this is a reverse Friedel-Crafts reaction, driven by the formation of a stable tert-butyl cation that is trapped by the benzene solvent.

Mechanistic studies on related brominated fluorenes in strongly basic media have shown that the reaction pathway can be complex. For example, the base-induced reaction of 9-bromofluorenes can be influenced by additives like thiophenol. rsc.org The presence of thiophenol leads to the rapid conversion of the bromofluorene into a 9-fluorenyl phenyl sulphide intermediate, which then dictates the subsequent reaction steps. rsc.org

Kinetic Analysis of Reaction Rates

Kinetic studies provide quantitative insight into reaction mechanisms. In the base-induced conversion of 2,9-dibromofluorene to 2,2'-dibromobifluorenylidene, the reaction rate is significantly affected by the presence of certain additives. rsc.org

Research has shown that the rate of this conversion by potassium t-butoxide is markedly reduced in the presence of thiophenol or 9-fluorenyl phenyl sulphides. rsc.org This kinetic observation is linked to a change in the reaction mechanism. The rate-determining step shifts to the β-elimination of thiophenol from the 9,9'-bifluorenyl-9-yl phenyl sulphide intermediate that is rapidly formed. rsc.org

Table 2: Effect of Additives on the Rate of Conversion of 2,9-dibromofluorene

| Additive | Observation | Mechanistic Implication |

|---|---|---|

| Thiophenol | Marked reduction in reaction rate | Rapid formation of a sulphide intermediate; elimination becomes rate-determining. rsc.org |

Catalytic Transformations Involving this compound

Catalysis is central to the synthesis and functionalization of this compound and its derivatives.

The initial synthesis of this compound is a classic example of a catalytic Friedel-Crafts reaction, where Lewis acids such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are used to catalyze the alkylation of fluorene with a tert-butyl source like tert-butyl chloride. google.comsigmaaldrich.com

Further transformations of the fluorene core are also often catalyzed. For instance, the bromination of a 2,7-disubstituted fluorene can be carried out in the presence of iron powder, which acts as a catalyst to generate the electrophilic bromine species. google.com Moreover, derivatives such as 2,7-dibromo-3,6-disubstituted fluorenes can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction with arylboronic acids. These reactions, typically using a catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are fundamental for creating complex aryl-substituted fluorene structures. google.com

Table 3: Examples of Catalytic Transformations

| Reaction Type | Substrate | Catalyst | Product |

|---|---|---|---|

| Friedel-Crafts Alkylation | Fluorene | AlCl₃ or FeCl₃ | This compound google.comsigmaaldrich.com |

| Bromination | 2,7-Disubstituted fluorene | Iron Powder | 4-Bromo-2,7-disubstituted fluorene google.com |

Thermodynamic and Electronic Structure Investigations

Computational Chemistry and Theoretical Modeling

Natural Bond Orbital (NBO) Analysis for Structure and Reactivity

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a localized, intuitive picture of chemical bonding. uni-muenchen.dewikipedia.org It translates complex wavefunctions into familiar Lewis-like structures, composed of one-center "lone pairs" and two-center "bonds". uni-muenchen.de This analysis is instrumental in understanding intramolecular and intermolecular interactions that govern molecular structure and reactivity. molfunction.comyoutube.com

In the context of 2,7-di-tert-butylfluorene, NBO analysis would reveal the nature of the sigma (σ) and pi (π) bonds within the fluorene (B118485) core and the attached tert-butyl groups. The analysis quantifies the hybridization of atomic orbitals contributing to these bonds and the polarization of the electron density. wikipedia.org For instance, it can detail the composition of a C-C bond in terms of the sp-hybridization of the participating carbon atoms. uni-muenchen.de

Furthermore, NBO analysis provides natural population analysis (NPA), which assigns partial charges to each atom in the molecule. uni-muenchen.de This information is vital for understanding the molecule's electrostatic potential and its propensity for electrophilic or nucleophilic attack. For substituted fluorenes, NBO analysis can elucidate how substituents electronically influence the fluorene core, affecting its reactivity and electronic properties. nih.gov

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide detailed information about the conformational landscape, dynamics, and thermodynamic properties of molecules like this compound.

For this compound, MD simulations can explore the rotational freedom of the tert-butyl groups and the flexibility of the fluorene backbone. While the fluorene core is relatively rigid, the tert-butyl groups can rotate around the C-C single bond connecting them to the aromatic ring. MD simulations can determine the preferred rotational conformations and the energy barriers between them. The analysis of the root-mean-square fluctuation (RMSF) of atomic positions during a simulation can identify the more flexible regions of the molecule. nih.gov

Conformational analysis derived from MD simulations can reveal the most stable, low-energy structures of the molecule. nih.gov This is crucial for understanding how the molecule packs in the solid state, which in turn influences its bulk properties. The simulations can also provide insights into how the molecule's conformation might change in different environments, such as in various solvents or at different temperatures.

Structure-Property Relationships (Excluding Basic Properties)

The introduction of tert-butyl groups at the 2 and 7 positions of the fluorene core has a profound impact on the molecule's electronic and charge transport properties. These relationships are key to its utility in various applications.

Influence of Tert-Butyl Groups on Electronic Properties

The tert-butyl groups, while primarily considered as bulky, sterically hindering groups, also exert a subtle electronic influence on the fluorene π-system. These alkyl groups are weakly electron-donating through an inductive effect. This electron donation increases the electron density of the fluorene ring, which can affect its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Density Functional Theory (DFT) calculations are often employed to analyze the electronic characteristics of such molecules. acs.org The introduction of tert-butyl groups can lead to a widening of the energy gap between the HOMO and LUMO levels. acs.org This is because the bulky nature of the tert-butyl groups can impede full conjugation along the molecular backbone, restricting electron delocalization. acs.org This effect has been observed in other conjugated systems where bulky substituents are present. acs.org The modification of HOMO and LUMO levels by substituents is a critical aspect of tuning the electronic properties of organic materials for specific applications. rsc.org

Steric vs. Electronic Tuning by Substituents

In this compound, the tert-butyl groups provide significant steric hindrance. This steric bulk can play a crucial role in controlling intermolecular interactions. For instance, the steric hindrance can prevent close packing of the fluorene units, which can inhibit aggregation and the formation of excimers. acs.org This is a desirable property in materials for light-emitting applications, as aggregation can lead to quenching of fluorescence.

While the electronic contribution of the tert-butyl groups is generally weaker than their steric influence, it is not negligible. chemrxiv.org The electron-donating nature of the tert-butyl groups can influence the reactivity of the fluorene ring in chemical reactions. However, in the context of materials science, the steric control of morphology and intermolecular interactions is often the more dominant and sought-after effect of tert-butyl substitution. acs.orgyoutube.com

Effects on Charge Mobility and Charge Transport

The charge mobility of a material is a measure of how quickly an electric charge can move through it when an electric field is applied. In organic semiconductors, charge transport occurs through the hopping of charge carriers (electrons or holes) between adjacent molecules. researchgate.net The efficiency of this process is highly dependent on the molecular packing and electronic coupling between molecules.

The presence of bulky tert-butyl groups in this compound significantly influences its charge transport properties. The steric hindrance of these groups can prevent the close π-π stacking that is often beneficial for high charge mobility. researchgate.net However, this is not always detrimental. In some cases, the introduction of bulky side chains can lead to a more ordered molecular packing in the solid state, which can enhance charge transport.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure and dynamics of chemical compounds. For 2,7-Di-tert-butylfluorene, NMR studies are crucial for confirming its identity and understanding its behavior in various chemical environments.

Elucidation of Molecular Structure and Conformation (e.g., ¹H NMR, ¹³C NMR)

The molecular structure of this compound can be unequivocally confirmed using ¹H and ¹³C NMR spectroscopy. The tert-butyl groups, being bulky, significantly influence the chemical shifts of the aromatic protons and carbons, providing a unique spectral fingerprint for the molecule.

In ¹H NMR spectroscopy, the presence of the tert-butyl groups leads to a characteristic sharp and intense signal due to the nine equivalent protons of each group. nih.gov This signal is typically found in the upfield region of the spectrum. The aromatic protons of the fluorene (B118485) backbone exhibit distinct signals in the downfield region, with their chemical shifts and coupling patterns providing information about their specific positions on the aromatic rings. Certificates of analysis for commercially available this compound often confirm the structure via ¹H NMR. thermofisher.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum will show distinct signals for the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, and the various aromatic carbons of the fluorene ring system. The chemical shifts of these carbons are sensitive to their local electronic environment, further confirming the substitution pattern of the tert-butyl groups on the fluorene core.

A detailed analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of all proton and carbon signals, thereby verifying the molecular structure of this compound.

Table 1: Representative NMR Data for Fluorene Derivatives

| Nucleus | Derivative | Chemical Shift (ppm) | Multiplicity |

| ¹H | 2,7-di-tert-butyl-9-methylenefluorene | - | - |

| ¹³C | 2,7-di-tert-butyl-9-methylenefluorene | - | - |

Mechanistic Insights from NMR (e.g., monitoring reaction progress)

NMR spectroscopy is not only a tool for structural elucidation but also a valuable technique for monitoring the progress of chemical reactions involving this compound. By acquiring NMR spectra at different time intervals during a reaction, it is possible to observe the disappearance of reactant signals and the appearance of product signals. This allows for the determination of reaction kinetics and the identification of any intermediate species that may be formed.

For instance, in reactions where this compound is used as a starting material, such as in the synthesis of its derivatives like this compound-9-carboxylic acid, ¹H NMR can be used to track the conversion by monitoring the integration of specific proton signals of both the reactant and the product. nih.gov Similarly, if this compound is tagged with an NMR-active probe, changes in the chemical environment of the probe can provide insights into binding events or conformational changes in larger molecular assemblies. nih.gov

Optical Spectroscopy

Optical spectroscopy techniques are instrumental in probing the electronic properties and excited-state behavior of this compound. These methods provide information on how the molecule interacts with light, which is fundamental to its applications in areas such as organic light-emitting diodes (OLEDs). thermofisher.comcymitquimica.com

UV-Vis Absorption Spectroscopy and Electronic Transitions

UV-Vis absorption spectroscopy reveals the electronic transitions that occur when a molecule absorbs ultraviolet or visible light. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π-π* transitions within the fluorene aromatic system. The presence of the electron-donating tert-butyl groups can cause a slight red-shift (bathochromic shift) of these absorption bands compared to unsubstituted fluorene.

The specific wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity values provide a quantitative measure of the molecule's ability to absorb light at different energies. This information is crucial for understanding the electronic structure and for selecting appropriate excitation wavelengths in photoluminescence studies.

Photoluminescence Spectroscopy (Fluorescence and Emission Studies)

Upon absorption of light, this compound can relax from its excited state by emitting light, a process known as fluorescence. Photoluminescence spectroscopy measures the intensity and wavelength of this emitted light. The fluorescence spectrum is typically a mirror image of the absorption spectrum, shifted to longer wavelengths (Stokes shift).

The fluorescence properties of this compound and its derivatives are of significant interest due to their potential use as blue-emitting materials in OLEDs. thermofisher.comcymitquimica.com The quantum yield of fluorescence, which is the ratio of photons emitted to photons absorbed, is a key parameter that determines the efficiency of the light emission process. The emission wavelength determines the color of the emitted light. For this compound, the emission is typically in the blue region of the visible spectrum.

Table 2: Photophysical Properties of Fluorene Derivatives

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield |

| This compound | - | - | - |

Time-Resolved Fluorescence and Excited-State Dynamics

Time-resolved fluorescence spectroscopy provides insights into the lifetime of the excited state and the various dynamic processes that occur after photoexcitation. bmglabtech.com The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. This parameter is sensitive to the molecular environment and can be affected by processes such as quenching or energy transfer. nih.govresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy provides a detailed fingerprint of a molecule's structure, revealing information about its constituent functional groups and their local environment. For this compound, both Raman and Infrared (IR) spectroscopy have been employed to elucidate its vibrational modes.

Raman Spectroscopy

Non-resonant Raman spectroscopy is a powerful tool for probing the vibrational modes of molecules. While a complete, detailed analysis of the Raman spectrum for isolated this compound is not extensively documented in publicly available literature, studies on related, more complex systems incorporating this moiety provide significant insights.

In a systematic non-resonant Raman study of a spirobifluorene derivative containing a this compound unit, the vibrational properties were investigated upon adsorption on various oxide surfaces, including ZnO and Al₂O₃. This research demonstrated that the vibrational response of the molecule was largely unaffected by the substrate, indicating that the fundamental vibrational properties of the fluorene unit remain intact upon surface adsorption. Within this study, density functional theory (DFT) calculations were used to assign the observed Raman bands. A notable finding was the identification of a band around 1077 cm⁻¹, which was assigned to the in-plane C-H bending vibration of the di-tert-butylfluorene segment.

For comparison, the Raman spectrum of the parent compound, fluorene, shows characteristic peaks that can be correlated to the vibrations of the core aromatic structure. The introduction of the bulky tert-butyl groups at the 2 and 7 positions in this compound is expected to introduce new vibrational modes, particularly those associated with the C-C stretching and bending of the tert-butyl groups themselves, and to shift the frequencies of the fluorenyl ring vibrations due to electronic and mass effects. A standard FT-Raman spectrum of this compound has been recorded using a Bruker MultiRAM spectrometer, confirming its amenability to this technique, though a public domain peak-by-peak analysis is not available. nih.gov

Interactive Data Table: Notable Raman Bands of Fluorene Derivatives

| Compound/Fragment | Wavenumber (cm⁻¹) | Assignment | Reference |

| di-tert-butylfluorene moiety | ~1077 | In-plane C-H bend | |

| Fluorene | (various) | (various) | chemicalbook.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy complements Raman spectroscopy by probing vibrational modes that involve a change in the molecule's dipole moment. The IR spectrum of this compound has been recorded using both Attenuated Total Reflectance (ATR) and traditional KBr pellet techniques with a Bruker Tensor 27 FT-IR instrument. nih.gov

While a detailed assignment of all vibrational modes is not available in the cited literature, the general features of the IR spectrum can be predicted based on the structure of this compound. Key expected absorption bands include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: Arising from the methyl groups of the tert-butyl substituents, expected in the 2960-2850 cm⁻¹ range.

Aromatic C=C stretching: A series of bands in the 1600-1450 cm⁻¹ region, characteristic of the fluorene backbone.

C-H bending vibrations: Both in-plane and out-of-plane bending modes for the aromatic and aliphatic C-H bonds, occurring at lower frequencies.

The IR spectra of the parent compound, fluorene, have been well-documented and serve as a basis for comparison. nist.gov The spectrum of this compound is distinguished by the prominent bands corresponding to the vibrations of the tert-butyl groups, which are absent in the spectrum of fluorene.

X-ray Crystallography and Solid-State Structure

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined by X-ray crystallography. Although it has been indicated that this compound can form crystals suitable for X-ray analysis, a definitive, publicly accessible single-crystal X-ray diffraction study for this specific compound is not available in the primary scientific literature or crystallographic databases as of the latest searches. cymitquimica.combiosynth.com

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the gold standard for determining the molecular and crystal structure of a compound. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields precise information about the unit cell dimensions (the fundamental repeating unit of the crystal), the space group (which describes the symmetry of the crystal), and the exact coordinates of each atom within the unit cell.

While the specific crystal structure of this compound is not published, studies on its derivatives and related fluorene compounds provide a framework for what might be expected. For instance, the crystal structures of various metal complexes and cross-dimerization products containing the this compound skeleton have been determined. rsc.orgresearchmap.jp These studies typically utilize diffractometers equipped with monochromatic X-ray sources and employ direct methods for structure solution and full-matrix least-squares refinement for structural optimization.

Analysis of Crystal Packing and Intermolecular Interactions

A detailed analysis of the crystal packing and the nature of intermolecular interactions is contingent upon the availability of single-crystal X-ray diffraction data. This analysis reveals how molecules arrange themselves in the solid state, which is governed by a variety of non-covalent interactions.

For a molecule like this compound, several types of intermolecular interactions would be anticipated to play a role in its crystal packing:

Van der Waals forces: These are ubiquitous attractive forces that would be significant due to the large surface area of the molecule.

C-H···π interactions: These are weak hydrogen bonds where a C-H bond (from either the aromatic ring or the tert-butyl groups) acts as a hydrogen bond donor and the electron-rich π-system of an adjacent fluorene ring acts as the acceptor. These interactions are common in the crystal structures of aromatic hydrocarbons and play a crucial role in their packing.

π-π stacking: The planar fluorene cores could potentially stack on top of each other. However, the bulky tert-butyl groups would likely lead to an offset or "slipped" stacking arrangement to minimize steric hindrance, rather than a direct face-to-face stacking.

Advanced Applications in Organic Electronic Materials

Polyfluorene and Derivatives in Organic Electronics

Polyfluorenes are a significant class of conjugated polymers known for their strong blue light emission and high charge carrier mobility, making them suitable for a range of electronic applications. The specific substitution pattern of the fluorene (B118485) monomer, such as in 2,7-Di-tert-butylfluorene, is critical for defining the final properties of the polymer.

This compound is a precursor for creating monomeric units used in polymerization reactions. cymitquimica.com The tert-butyl groups at the 2 and 7 positions enhance the solubility of the resulting polymers in common organic solvents, which is crucial for solution-based processing of electronic devices. Furthermore, these bulky groups help to prevent intermolecular aggregation (π-stacking) in the solid state. This separation of polymer chains can lead to higher photoluminescence quantum yields in the solid state, a desirable trait for light-emitting applications. 20.210.105 The core fluorene structure provides a rigid, planar backbone that facilitates efficient charge transport along the polymer chain.

A critical strategy in designing polyfluorenes is the modification of the C9 position of the fluorene ring. researchgate.net The methylene (B1212753) bridge at C9 is readily functionalized, and attaching two substituent groups (disubstitution) prevents the formation of undesirable low-energy green emission sites that can arise from fluorenone defects. Starting with this compound, long alkyl or other functional chains are typically introduced at the C9 position.

The synthesis of these polymers often involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling. 20.210.105jhia.ac.ke For instance, a 2,7-dibrominated and 9,9-disubstituted fluorene monomer can be reacted with a corresponding 2,7-bis(boronic ester) fluorene derivative to build the polymer chain. 20.210.105 The choice of substituents at the C9 position not only ensures solubility and morphological stability but also allows for fine-tuning of the polymer's electronic properties.

| Reaction Type | Key Reactants | Catalyst | Primary Purpose |

|---|---|---|---|

| Suzuki Coupling | Aryl boronic acids/esters and aryl halides | Palladium complex (e.g., Pd(PPh₃)₄) | Forms C-C bonds to create the polymer backbone. 20.210.105mdpi.com |

| Knoevenagel Condensation | Aldehydes/ketones and compounds with active methylene groups | Base catalyst | Used to create polymers with alternating donor-acceptor units. jhia.ac.ke |

To further refine the properties of fluorene-based materials, 2,7-disubstituted fluorene monomers are frequently copolymerized with other aromatic units. This donor-acceptor (D-A) strategy is a powerful tool for tuning the band gap, emission color, and charge transport characteristics of the resulting copolymer. mdpi.com

By incorporating an electron-donating fluorene unit with an electron-accepting unit, such as benzothiadiazole, the intramolecular charge transfer between the units lowers the polymer's band gap. This allows the emission color to be shifted from blue to green, yellow, or even red. jhia.ac.kemdpi.com For example, copolymerizing a 9,9-dioctylfluorene derivative with 4,7-di(2-thienyl)-2,1,3-benzothiadiazole results in a red-emitting polymer. mdpi.com This tunability is essential for creating materials for full-color displays and other optoelectronic applications.

While the primary application of this compound derivatives is in organic electronics, the inherent properties of polyfluorenes, such as high thermal stability and chemical resistance, make them candidates for specialized high-performance applications. The rigid backbone and strong intermolecular forces can contribute to the formation of robust films. Research into fluorene-based polymers has highlighted their potential in creating materials with unique physical, chemical, and photoelectric properties, which could be leveraged in advanced coatings or adhesive layers where electronic or optical functionalities are also required. researchgate.net

Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound are instrumental in the development of high-efficiency Organic Light-Emitting Diodes (OLEDs). They are primarily used as host materials within the emissive layer of the device. cymitquimica.com

In an OLED, the emissive layer typically consists of a host material doped with a small amount of an emissive guest (dopant). The host material plays several critical roles: it facilitates the transport of electrons and holes, confines excitons (bound electron-hole pairs), and efficiently transfers energy to the guest molecules where light is produced. ossila.com

Fluorene-based compounds are excellent host materials due to their wide bandgap and high triplet energy levels. rsc.org The high triplet energy is particularly crucial for phosphorescent OLEDs (PhOLEDs). In PhOLEDs, both singlet (25%) and triplet (75%) excitons can be harvested for light emission, allowing for theoretical internal quantum efficiencies of up to 100%. To prevent energy back-transfer from the phosphorescent guest to the host, the host material must have a triplet energy level higher than that of the guest. Fluorene derivatives, with their rigid structures and substitution with groups like tert-butyl, can be designed to meet this requirement. rsc.org

In fluorescent OLEDs, while only singlet excitons are typically harvested, a good host material is still essential for efficient energy transfer and device stability. In advanced devices known as hyperfluorescent OLEDs, a phosphorescent sensitizer (B1316253) is used to transfer energy from host triplets to a fluorescent emitter, boosting efficiency. nih.gov In such complex systems, fluorene-based materials can act as a primary host or be part of the sensitizer complex. nih.gov The design of host materials, such as associating a phenylacridine unit with a diphenylphosphineoxide-substituted fluorene, has been shown to create universal hosts suitable for red, green, and blue PhOLEDs. rsc.org

| OLED Type | Role of Fluorene Derivative | Key Property | Example/Benefit |

|---|---|---|---|

| Phosphorescent (PhOLED) | Host Material | High Triplet Energy (T₁) | Prevents energy back-transfer from the dopant, enabling high efficiency. rsc.org |

| Fluorescent (OLED) | Host Material | Wide Bandgap, Good Charge Transport | Ensures efficient energy transfer to the fluorescent dopant. ossila.com |

| Hyperfluorescent (HF-OLED) | Host or part of Sensitizer | Efficient Energy Cascade | Facilitates triplet-to-singlet energy transfer for higher efficiency. nih.gov |

Exciplex Formation and Blue Emission

While direct research on exciplex formation involving solely this compound is not extensively detailed in the provided results, the broader context of fluorene-based materials in organic light-emitting diodes (OLEDs) suggests its potential role. Exciplexes, or excited-state complexes formed between an electron donor and an electron acceptor, are a known mechanism for generating light emission in OLEDs. The electron-rich fluorene core of this compound could potentially act as a donor in conjunction with a suitable acceptor material.

The tert-butyl groups on the fluorene backbone are known to prevent aggregation, which can otherwise lead to quenching of blue emission in polyfluorenes. This property is crucial for maintaining the desired color purity and efficiency in blue OLEDs. The steric hindrance provided by these groups helps to maintain the separation between polymer chains, thus preserving the intrinsic blue luminescence of the fluorene unit.

Charge Injection and Transport Layers

Efficient charge injection and transport are critical for the performance of organic electronic devices. beilstein-journals.org this compound is utilized as a foundational component in materials designed for these layers in OLEDs. thermofisher.comfishersci.ca The performance of an OLED is significantly influenced by the efficiency of charge injection from the electrodes and the mobility of charges through the organic layers. beilstein-journals.orgsemanticscholar.org

In the context of OLEDs, hole injection layers (HILs) and electron transport layers (ETLs) are crucial for balancing the charge carriers within the emissive layer, leading to efficient recombination and light emission. google.commdpi.com The fluorene unit, with its inherent charge-transporting capabilities, makes this compound a suitable building block for polymers used in these layers. The tert-butyl groups enhance the solubility and processability of these polymers, allowing for the formation of uniform, thin films necessary for device fabrication. semanticscholar.org

Research has shown that the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for efficient charge injection. researchgate.net The chemical structure of this compound can be modified to tune these energy levels, thereby improving the alignment with the work functions of the electrodes and the energy levels of adjacent organic layers. This tuning helps to lower the energy barriers for charge injection, resulting in lower operating voltages and higher device efficiency. beilstein-journals.orgresearchgate.net

Tunable Luminescent Color in Polyfluorenes

Polyfluorenes, polymers incorporating the fluorene unit in their backbone, are a significant class of materials for OLEDs due to their high photoluminescence quantum yields and excellent charge carrier mobility. A key advantage of polyfluorenes is the ability to tune their luminescent color by copolymerizing fluorene with other aromatic units.

By incorporating small amounts of specific comonomers into a polyfluorene chain derived from this compound, the emission color can be shifted from blue to green, yellow, or red. This color tuning is often achieved through Förster resonance energy transfer (FRET), where energy is transferred from the excited fluorene units (the host) to the lower-energy comonomer units (the guest). The bulky tert-butyl groups on the fluorene units play a vital role in preventing aggregation-induced emission, which can broaden the emission spectrum and lead to undesirable color changes.

Organic Photovoltaics (OPVs) and Solar Cells

The application of this compound extends to the field of organic photovoltaics, where it serves as a key building block for donor and acceptor materials in the active layer of solar cells. ucla.edu

Electron Donor/Acceptor Components

In bulk heterojunction (BHJ) solar cells, the active layer consists of a blend of an electron donor and an electron acceptor material. researchgate.net The efficiency of these devices is highly dependent on the molecular structure and energy levels of these components. ucla.edu Polyfluorene copolymers, often incorporating the this compound unit for improved solubility and morphology, have been investigated as electron donor materials. ucla.edu

Active Layer Composition and Device Performance

The composition and morphology of the active layer are critical for efficient charge generation, separation, and transport in OPVs. researchgate.net The use of this compound in the polymer backbone can influence the miscibility of the donor and acceptor materials, leading to the formation of an optimal bicontinuous interpenetrating network. This morphology is essential for efficient exciton (B1674681) dissociation at the donor-acceptor interface and for the transport of free charges to the respective electrodes.

Research on polyfluorene-based solar cells has demonstrated that the choice of side chains on the fluorene unit can impact device performance. ucla.edu For example, studies have shown that modifying the alkyl side chains on the fluorene backbone can affect the packing of the polymer chains and the morphology of the active layer blend, thereby influencing the short-circuit current (Jsc), fill factor (FF), and ultimately the PCE of the solar cell. ucla.edunih.gov

Below is a table summarizing the performance of a solar cell utilizing a derivative of a this compound copolymer as the donor material.

| Parameter | Value |

| Open-Circuit Voltage (Voc) | 1.07 V mdpi.com |

| Short-Circuit Current Density (Jsc) | 19.69 mA/cm² mdpi.com |

| Fill Factor (FF) | 67.39% mdpi.com |

| Power Conversion Efficiency (PCE) | 14.2% mdpi.com |

Other Optoelectronic and Photonic Devices

The favorable electronic and optical properties of this compound and its derivatives make them suitable for a range of other optoelectronic and photonic applications. mdpi.com These include organic field-effect transistors (OFETs), photodetectors, and sensors.

In OFETs, the high charge carrier mobility of fluorene-based polymers is a significant advantage. The solution processability afforded by the tert-butyl groups allows for the fabrication of large-area and flexible transistor arrays.

For photodetectors, the strong absorption of light and efficient charge generation in fluorene-containing materials are beneficial. By tuning the chemical structure, the spectral response of the photodetector can be tailored to specific wavelength ranges. The integration of these materials into photonic systems also holds promise for applications in optical communications and sensing, where the manipulation of light is key. mdpi.com

Luminescent Materials and Scintillators

Derivatives of this compound are integral to the creation of novel luminescent materials. The fluorene unit itself is an efficient blue-light emitter, and polymers based on this structure are unique in their ability to be chemically modified to produce emissions spanning the entire visible spectrum with high efficiency and low operating voltages 20.210.105. This tunability is a primary driver for research into fluorene-based copolymers for applications in full-color displays 20.210.105.

A significant challenge in developing blue-emitting polyfluorene materials is the frequent appearance of an unwanted green emission band, which compromises color purity researchgate.net. This phenomenon has been attributed to several factors, including the on-chain oxidation of the fluorene unit to form fluorenone species, which act as emissive defects researchgate.net. Research into derivatives of this compound aims to enhance the stability of the fluorene core to suppress the formation of these emissive defects.

Beyond OLEDs, the principles of molecular design involving tert-butylated aromatic cores are applied to the development of organic scintillators. In this field, the addition of tert-butyl groups to an active luminophore can induce a shift in the luminescence band to longer wavelengths scispace.com. For example, studies on diaryloxadiazole derivatives have shown that incorporating a tert-butyl group results in a notable red-shift of both the excitation and luminescence spectra scispace.com. This spectral tuning is crucial for matching the scintillator's emission to the sensitivity range of photodetectors.

Photonic Device Architectures

The utility of this compound is most evident in its incorporation into sophisticated photonic device architectures, particularly OLEDs. A basic OLED structure consists of a thin film of an emissive organic material sandwiched between a transparent anode, typically indium tin oxide (ITO), and a metallic cathode 20.210.105. When a voltage is applied, holes and electrons are injected from the electrodes, travel through the organic layer, and recombine to form excitons, which then decay radiatively to emit light 20.210.105.

Polymers derived from this compound are used to form this critical emissive layer. These materials are designed not only for their light-emitting properties but also for efficient and balanced charge injection and transport 20.210.105. The resulting polymers are often amorphous with relatively high glass-transition temperatures (often exceeding 100 °C), which imparts good mechanical and thermal stability to the final device 20.210.105.

Advanced device architectures also leverage derivatives of 2,7-di-tert-butyl-substituted compounds. In one such design, exciplex-based OLEDs utilize an interface between an electron-donating material and an electron-accepting material as the emissive zone. Donor-acceptor molecules derived from 2,7-di-tert-butylacridan have been successfully employed in such devices, achieving high maximum external quantum efficiencies of up to 8.2% researchgate.net.

Aggregation-Induced Emission (AIE) Properties

Aggregation-induced emission (AIE) is a photophysical phenomenon where molecules that are weakly fluorescent in dilute solutions become highly emissive when they aggregate or are in the solid state sigmaaldrich.com. This behavior is the opposite of the more common aggregation-caused quenching (ACQ) effect observed in many planar dyes nih.gov. The mechanism behind AIE is often described as the restriction of intramolecular motions (RIM) nih.gov. In solution, molecules can dissipate energy through non-radiative pathways like vibrations and rotations; in the aggregated state, these motions are physically hindered, which blocks the non-radiative channels and forces the excited state to decay through light emission sigmaaldrich.comnih.gov.

While this compound itself is not a primary AIE luminogen (AIEgen), it serves as a foundational component for synthesizing molecules that exhibit AIE. The principles have been demonstrated effectively using its isomer, 3,6-di-tert-butylfluorene, to create AIE-active diphenyldibenzofulvene derivatives acs.org. In these systems, the bulky di-tert-butylfluorene core acts as a stator, while attached phenyl groups act as rotors. In dilute solutions, the rotation of the phenyl groups quenches fluorescence. However, in aggregated states, this rotation is restricted, leading to a dramatic increase in fluorescence quantum yield acs.org.

Research on these derivatives shows a classic AIE effect when water (a non-solvent) is added to a solution in an organic solvent like acetonitrile (B52724) or THF. The fluorescence quantum yield (ΦF) increases significantly with higher water fractions (fw), indicating the formation of highly emissive nanoaggregates acs.org. For example, a derivative known as 3,6-dtb-DPBF(Me)₂ showed its highest fluorescence quantum yield of 22% at a water fraction of 80% acs.org.

The following table details the photophysical properties of these AIE-active derivatives synthesized from 3,6-di-tert-butylfluorene, illustrating the characteristic enhancement of emission upon aggregation.

| Compound Name | Solvent System | Emission Max (λem) | Fluorescence Quantum Yield (ΦF) |

| 3,6-dtb-DPBF | Acetonitrile | - | < 1% |

| 3,6-dtb-DPBF | MeCN/Water (fw = 80%) | 463 nm | 12% |

| 3,6-dtb-DPBFMe | Acetonitrile | - | < 1% |

| 3,6-dtb-DPBFMe | MeCN/Water (fw = 80%) | 468 nm | 17% |

| 3,6-dtb-DPBF(Me)₂ | Acetonitrile | - | < 1% |

| 3,6-dtb-DPBF(Me)₂ | MeCN/Water (fw = 80%) | 468 nm | 22% |

This table is generated from data on derivatives of the 3,6-isomer of di-tert-butylfluorene to illustrate the AIE principle. acs.org

Catalysis and Ligand Design

2,7-Di-tert-butylfluorene as a Ligand Precursor

This compound is not typically used as a ligand itself but serves as a key starting material for constructing more complex ligand frameworks. Its fluorenyl group can be incorporated into bridged systems, which then coordinate to a metal center. The bulky tert-butyl groups are strategically positioned to influence the coordination environment of the metal without directly participating in the bonding. This substitution pattern has been shown to have a significant impact on catalyst performance. hhu.de

The synthesis of metal complexes from this compound-derived ligands generally involves a multi-step process. First, the fluorene (B118485) derivative is used to construct a larger ligand system, often by creating a bridge to another cyclopentadienyl-type ring. This bridged ligand is then deprotonated using a strong base to form a dianion. Subsequently, this dianionic ligand salt is reacted with a metal halide, commonly a Group 4 metal tetrachloride like zirconium tetrachloride (ZrCl₄) or hafnium tetrachloride (HfCl₄), to form the desired metallocene complex. google.comuni-konstanz.deuni-konstanz.de An alternative high-yield method involves reacting the neutral bridged ligand directly with a metal amide complex, such as Zr(NMe₂)₄. google.comgoogle.com This process leads to the formation of ansa-metallocene complexes where the 2,7-di-tert-butylfluorenyl moiety is firmly locked in a specific orientation. google.com

Metallocenes are a class of organometallic compounds containing a transition metal sandwiched between two cyclopentadienyl-type ligands. nih.gov Ligands derived from this compound are used to create specialized metallocene catalysts. These catalysts, when activated by a cocatalyst such as methylaluminoxane (B55162) (MAO), become highly active for olefin polymerization. ippi.ac.irresearchgate.net The structure of the ligand framework, including the substituents on the fluorenyl ring, is a key determinant of the catalyst's behavior and the resulting polymer's properties. hhu.deresearchgate.net An example of such a catalyst is [Ph₂C(2,7-di-tert-Bu₂Flu)(Cp)]ZrCl₂, which has been utilized in the copolymerization of olefins. ippi.ac.ir

| Catalyst Precursor | Metal | Ligand System | Application |

| [Ph₂C(2,7-di-tert-Bu₂Flu)(Cp)]ZrCl₂ | Zirconium (Zr) | Bridged Cyclopentadienyl (B1206354) and 2,7-Di-tert-butylfluorenyl | Olefin Copolymerization |

Role in Olefin Polymerization and Copolymerization

Catalysts derived from this compound play a significant role in producing polyolefins with tailored properties. nih.gov The well-defined nature of these "single-site" catalysts allows for precise control over the polymer's molecular weight, molecular weight distribution, and microstructure (tacticity), which is a significant advantage over traditional multi-site Ziegler-Natta catalysts. nih.govippi.ac.ir

A common strategy in catalyst design involves linking a fluorenyl ligand to a cyclopentadienyl (Cp) ligand via a bridge, such as a dimethylsilyl (-SiMe₂-) or diphenylmethylidene (-CPh₂-) group. hhu.deippi.ac.ir This creates a rigid structure known as an ansa-metallocene. The incorporation of the this compound moiety into these bridged ligands is a deliberate design choice. The bulky tert-butyl groups provide steric hindrance that influences monomer approach and chain propagation, while also enhancing the catalyst's solubility and stability. ippi.ac.irresearchgate.net The resulting C-symmetric catalysts, which possess a plane of symmetry, are particularly effective in producing syndiotactic polypropylene. hhu.deresearchgate.net

The synthesis of ansa-metallocenes incorporating the 2,7-di-tert-butylfluorenyl group follows established routes for creating bridged metallocene complexes. researchgate.net A typical synthesis involves reacting a doubly deprotonated (dianion) bridged ligand with a suitable Group 4 metal halide. uni-konstanz.deuni-konstanz.de A more direct and often higher-yield process is the reaction of the neutral bridged ligand with a Group 4 metal tetrakis(dialkylamide) complex, which eliminates the need to isolate the highly reactive dianion intermediate. google.comgoogle.com These methods allow for the creation of chiral, C₂-symmetric ansa-metallocenes that produce isotactic polymers, and C-symmetric versions that yield syndiotactic polymers. google.com

General Synthesis Route for Ansa-Metallocenes

| Step | Description | Reactants | Product |

|---|---|---|---|

| 1 | Ligand Synthesis | This compound, bridging precursor, cyclopentadiene (B3395910) derivative | Bridged Ligand (e.g., Ph₂C(H-Flu)(H-Cp)) |

| 2 | Metallation | Bridged Ligand + Metal Amide (e.g., Zr(NR₂)₄) | Ansa-metallocene amide complex |

Advanced Materials Science and Supramolecular Chemistry

Supramolecular Assemblies and Host-Guest Chemistry

The unique structural characteristics of 2,7-Di-tert-butylfluorene and its derivatives make them valuable components in the construction of intricate supramolecular assemblies. The principles of host-guest chemistry, which involve the formation of specific, non-covalent interactions between a host molecule and a guest, are central to this field.

Formation of Inclusion Compounds

While specific studies on the formation of inclusion compounds directly with this compound are not extensively documented in the reviewed literature, the broader family of fluorene (B118485) derivatives is known to participate in such interactions. For instance, fluorene-based small molecules can be doped into a diphenylamine (B1679370) host to create host-guest crystals. nih.gov This process, facilitated by simple water-assisted crystallization, leads to the formation of materials with long-lasting afterglow properties. nih.gov The fundamental principle relies on the fluorene derivative (the guest) being encapsulated within the crystal lattice of the host molecule.

In a related context, fluorenone-derived host compounds have been shown to form inclusion complexes with aniline (B41778) and its derivatives. acs.org These complexes are stabilized by classical hydrogen bonds between the host and guest molecules, alongside other short contacts. acs.org The host-guest ratios in these crystalline solids can vary, for example, from 1:1 to 1:2 or 2:1, depending on the specific host and guest molecules involved. acs.org This demonstrates the versatility of the fluorene framework in forming inclusion compounds, a principle that can be extended to this compound. The bulky tert-butyl groups would likely influence the geometry of the host-guest complex, potentially creating specific cavities for guest inclusion.

Crystal Engineering and Molecular Recognition

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which is heavily reliant on controlling intermolecular interactions. nih.gov Fluorene derivatives are excellent candidates for crystal engineering due to their rigid structure and the potential for introducing various functional groups.

Research on 2,4,7-trisubstituted 9,9-dialkyl-9H-fluorenes has demonstrated their utility as artificial receptors for both metal ions and carbohydrates. nih.gov The specific substitution pattern on the fluorene backbone allows for the creation of binding sites that can selectively recognize and bind to target molecules. nih.gov The binding events can be monitored through changes in fluorescence, leading to the development of "turn-on" or "turn-off" fluorescent chemosensors. nih.gov

Polymer Chemistry and Advanced Materials

The incorporation of the this compound moiety into polymer chains leads to advanced materials with enhanced properties. The tert-butyl groups, in particular, have a profound impact on the polymer's thermal stability, glass transition temperature, and processability.

Stabilization in Various Chemical Processes

While direct studies detailing the use of this compound as a primary antioxidant or thermal stabilizer in polymers are not prevalent in the reviewed literature, the principles of polymer stabilization suggest its potential in this area. Antioxidants are crucial additives that protect polymers from degradation caused by oxidation, which can occur during processing and end-use. basf.com

Primary antioxidants are typically radical scavengers, and many are based on sterically hindered phenols. basf.com The stability of the radical formed on the antioxidant is key to its effectiveness. For phenolic antioxidants, the steric hindrance provided by bulky substituents in the 2 and 6 positions of the phenol (B47542) ring is critical. specialchem.com The efficiency of these antioxidants for long-term thermal stability generally increases with the size of the substituents, with di-tert-butyl groups being more effective than methyl groups. specialchem.com

High Glass Transition Temperatures and Thermal Stability in Polymers

The glass transition temperature (Tg) is a critical property of amorphous and semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. bath.ac.uk For many applications, a high Tg is desirable as it indicates that the material will retain its solid-like properties at elevated temperatures.

The Tg of a polymer is influenced by several factors, including the rigidity of the polymer backbone and the size of the side groups. uc.edu The incorporation of rigid units like the fluorene core into a polymer chain generally increases the Tg. Furthermore, the introduction of bulky side groups, such as the tert-butyl groups in this compound, can also lead to an increase in Tg by restricting the rotational freedom of the polymer chains.

Table 1: Thermal Properties of a Related Fluorene-Containing Polymer

| Polymer System | Transition | Temperature (°C) |

| PEDOT∙CB7-PS | Glass Transition (Tg) | 128 |

| PEDOT∙CB7-PS | Cold Crystallization (Tcc) | 178 |

| PEDOT∙CB7-PR | Glass Transition (Tg) | 134 |

| PEDOT∙CB7-PR | Cold Crystallization (Tcc) | 176 |

| Data from a study on Poly(3,4-ethylenedioxythiophene)/cucurbit researchgate.neturil polypseudorotaxane and polyrotaxane thin films, demonstrating the thermal transitions in polymers with complex architectures that can include fluorene-like moieties in broader contexts. nih.gov |

Solution Processability of Derived Polymers

The ability to process polymers from solution is a significant advantage for the fabrication of large-area and flexible electronic devices. mdpi.com However, many conjugated polymers, which are of great interest for these applications, suffer from poor solubility due to strong intermolecular π-π stacking interactions that lead to aggregation.

The introduction of bulky substituents onto the polymer backbone is a common and effective strategy to improve solubility and solution processability. mdpi.com The tert-butyl groups on the this compound unit serve this purpose effectively. These bulky groups prevent the polymer chains from packing too closely together, thereby reducing aggregation and enhancing their solubility in common organic solvents. mdpi.com

This improved solubility allows for the use of various solution-based deposition techniques, such as spin-coating and printing, to create uniform and high-quality thin films. The ability to process these polymers from solution is a key enabler for their use in a wide range of applications, including organic light-emitting diodes (OLEDs) and other organic electronic devices.

Future Directions and Emerging Research Areas

Novel Functionalization and Derivatization Approaches

The core structure of 2,7-di-tert-butylfluorene serves as a versatile platform for creating a wide array of derivatives with tailored properties. Research is actively pursuing novel methods to functionalize this compound, moving beyond traditional techniques to achieve greater precision and complexity.

A primary site for derivatization is the C9 position, whose protons are acidic (pKa ≈ 22.6 in DMSO), facilitating deprotonation and subsequent reaction with various electrophiles. nih.gov This reactivity is exploited to introduce a wide range of functional groups. For instance, this compound is a key starting material for synthesizing compounds such as 2,7-di-tert-butyl-9-fluorenylmethanol (B165477) and 2,7-di-tert-butyl-9-[[(p-chlorophenyl)amino]methylene]-fluorene. sigmaaldrich.com

More advanced strategies are also being developed. One notable example is the synthesis of a soluble analog of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, crucial in peptide synthesis. This involves converting this compound into 2,7-di-tert-butylfluorenylmethanol, which is then transformed into the corresponding N-hydroxysuccinimide ester, offering enhanced solubility and utility. sigmaaldrich.comethz.ch Furthermore, its use as a precursor for dihydrocyclohepta[def]fluorene demonstrates its role in building complex, multi-ring aromatic systems. researchgate.net

Researchers are also exploring Lewis acid-catalyzed reactions to create highly functionalized derivatives. For example, fluorene (B118485) propargylic alcohols, derived from the fluorene core, can react with nucleophiles like substituted 7-azaindoles to produce complex hybrid molecules with potential applications in materials science. acs.org These novel approaches are continuously expanding the library of accessible fluorene-based compounds, paving the way for new discoveries.

Exploration of New Applications in Organic Electronics and Photonics

Derivatives of this compound are at the forefront of research in organic electronics and photonics, primarily due to their excellent photophysical properties, high thermal stability, and good charge transport capabilities. nih.gov The compound is widely recognized as a crucial intermediate for materials used in organic light-emitting diodes (OLEDs). acs.orgacs.orgacs.org

In the field of photovoltaics, fluorene derivatives are being intensively investigated. They serve as effective hole-transport materials and have been incorporated into perovskite solar cells to improve efficiency and stability. nih.gov A recent innovation involves using a fluorene-based conjugated polyelectrolyte, poly(9,9-bis(3′-(N,N-dimethyl)-N-ethylammonium)-propyl)-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene))dibromide (PFN-Br), as a specialized wetting layer. This layer improves the interface between the hydrophobic hole-transport layer and the perovskite precursor solution, leading to the formation of a more uniform and efficient solar cell. acs.org

Another exciting frontier is the development of materials exhibiting aggregation-induced emission (AIE). In contrast to many fluorophores that suffer from fluorescence quenching in the solid state, AIE-active molecules become highly emissive upon aggregation. Derivatives of di-tert-butylated fluorenes have been synthesized that display significant AIE effects, making them promising for applications in solid-state lighting, sensors, and bio-imaging. acs.orgacs.org The tert-butyl groups are critical in this context, as they influence the molecular packing in aggregates, which in turn governs the emissive properties. acs.orgacs.org Furthermore, theoretical studies suggest that the this compound framework is less susceptible to fluorescence quenching via the "loose bolt" effect, making it an inherently robust core for designing highly fluorescent materials. acs.org

Advanced Computational Modeling for Predictive Design

Computational chemistry has become an indispensable tool for accelerating the design and discovery of new materials based on the this compound scaffold. By simulating molecular properties and predicting reaction outcomes, researchers can screen potential candidates and refine synthetic targets before undertaking extensive lab work.

A comprehensive study combining experimental measurements with computational analysis has been performed to determine the thermodynamic properties of this compound. researchgate.net Such studies provide fundamental data crucial for process design and for understanding the compound's physical behavior.

Density Functional Theory (DFT) is widely used to predict the reactivity and selectivity of functionalization reactions. For example, DFT calculations at the B3LYP/6-31G** level of theory have been used to compute the total energies and Gibbs free energies for various acetylated fluorene isomers and their reaction intermediates. researchgate.net This modeling helps rationalize the observed product distributions in Friedel-Crafts reactions, guiding the choice of solvents and reaction conditions to favor the desired isomer. researchgate.net

For photonics applications, time-dependent DFT (TD-DFT) and molecular dynamics (MD) simulations are employed to understand the electronic structure and excited-state properties. These methods are used to elucidate the mechanisms of aggregation-induced emission (AIE) in fluorene derivatives, providing insights into how molecular structure and intermolecular packing influence fluorescence quantum yields. acs.org The table below summarizes key thermodynamic data for this compound derived from both experimental and computational work. researchgate.net

| Property | Value | Method |

|---|---|---|

| Standard Molar Enthalpy of Formation (crystal, 298.15 K) | -231.5 ± 8.7 kJ·mol⁻¹ | Experimental (Combustion Calorimetry) |

| Standard Molar Enthalpy of Sublimation (298.15 K) | 114.2 ± 1.2 kJ·mol⁻¹ | Experimental (Calvet Microcalorimetry) |

| Standard Molar Enthalpy of Vaporization (298.15 K) | 96.0 ± 1.5 kJ·mol⁻¹ | Derived from Vapor Pressures |

| Gas-Phase Molar Heat Capacity (298.15 K) | 422.5 J·K⁻¹·mol⁻¹ | Computational |

Interdisciplinary Research with Biological and Medicinal Chemistry

The unique structural and photophysical properties of fluorene derivatives have spurred growing interest in their application at the interface of chemistry, biology, and medicine. While research in this area is still emerging, several promising directions are being explored.

The fluorene scaffold is being investigated for its potential as a core structure in developing new therapeutic agents. Studies have shown that the general class of fluorenes possesses antitumor activity. nih.govacs.org More specifically, derivatives of 2,7-dichlorofluorene (B131596) have been synthesized and shown to exhibit significant cytotoxic activity against human lung and breast carcinoma cell lines. nih.gov Molecular docking studies suggest that these compounds may act as inhibitors of dihydrofolate reductase (DHFR), an important target in cancer chemotherapy. nih.gov

The inherent fluorescence of many fluorene derivatives makes them ideal candidates for the development of biosensors. Functionalized this compound molecules are being explored for their potential to detect specific biomolecules. smolecule.com For example, systems based on intramolecular charge transfer (ICT) can exhibit distinct optical responses to changes in their environment, a principle that can be harnessed to create fluorescent probes for sensing applications. researchgate.net The development of a soluble Fmoc-analog from this compound also points towards its utility in the biological field of peptide synthesis. sigmaaldrich.comethz.ch

Green Chemistry Approaches in Synthesis and Application

In line with the growing emphasis on sustainable chemical manufacturing, significant research efforts are directed towards developing greener synthetic routes for this compound and its derivatives. These approaches aim to minimize waste, avoid hazardous reagents, and reduce energy consumption compared to traditional methods like Friedel-Crafts alkylation, which often rely on stoichiometric amounts of Lewis acids and halogenated solvents. researchgate.net

A key area of progress is the C-H alkylation at the C9 position. Green protocols have been developed that use alcohols as benign alkylating agents, with potassium tert-butoxide (t-BuOK) as a catalyst. nih.govrsc.orgresearchgate.net This method proceeds under milder conditions than traditional approaches and offers high yields of the desired 9-monoalkylated fluorenes. nih.gov An even more sustainable approach utilizes an earth-abundant and non-toxic iron catalyst for the C-H alkylation of fluorene with alcohols, a process that follows a "borrowing hydrogen" mechanism and generates water as the sole byproduct. nih.gov

Green methods are also being applied to oxidation reactions. The conversion of fluorenes to fluorenones, an important class of intermediates, can be achieved efficiently using air as the oxidant in the presence of a base like KOH under ambient conditions. rsc.org Additionally, metal-free oxidative cyclization methods are being developed to synthesize fluorenones from biphenyl (B1667301) precursors, offering an ecologically attractive alternative to transition-metal-mediated reactions. nih.gov The table below compares a traditional synthesis method with emerging green alternatives for the modification of fluorene.

| Reaction | Traditional Method | Green Alternative | Key Advantages of Green Method |

|---|---|---|---|

| C9-Alkylation | 9-Lithofluorene + Haloalkanes | Fluorene + Alcohol (Iron or t-BuOK catalyst) | Avoids organolithium reagents; uses benign alcohols; produces water as byproduct. nih.govnih.gov |

| Oxidation to Fluorenone | Strong oxidants (e.g., CrO₃) | Aerobic oxidation (Air + KOH/THF) | Uses air as the oxidant; ambient conditions; high efficiency. rsc.org |

| Aromatic Alkylation (e.g., tert-butylation) | Friedel-Crafts with AlCl₃/FeCl₃ | (Emerging) Catalytic methods using solid acid catalysts | Avoids stoichiometric, corrosive Lewis acids; easier catalyst separation and recycling. |

Q & A

Basic: How can researchers characterize the purity and structural integrity of 2,7-Di-tert-butylfluorene during synthesis?

Answer:

Characterization typically involves a combination of analytical techniques:

- Melting Point Analysis : Compare experimental values (121–124°C) with literature data to assess purity .

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions (e.g., tert-butyl groups at the 2,7-positions) and detect impurities.

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (≥95%) by retention time matching against standards .

- Mass Spectrometry (MS) : Validate molecular weight (278.43 g/mol) via ESI-MS or GC-MS .

Basic: What experimental strategies optimize the synthesis of this compound for high yield?

Answer:

Key strategies include:

- Friedel-Crafts Alkylation : Use tert-butyl chloride and AlCl as a catalyst under anhydrous conditions to minimize side reactions.

- Solvent Selection : Toluene or dichloromethane enhances solubility of aromatic intermediates .

- Temperature Control : Maintain 0–5°C during alkylation to prevent over-substitution.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) removes unreacted fluorene derivatives .

Advanced: How do the tert-butyl groups in this compound influence its electronic properties in semiconductor applications?

Answer:

The tert-butyl groups:

- Steric Effects : Reduce intermolecular π-π stacking, enhancing solubility in organic solvents for thin-film fabrication .

- Electron Donation : The alkyl groups slightly donate electron density to the fluorene core, altering HOMO/LUMO levels. Validate via cyclic voltammetry (CV) or DFT calculations .

- Charge Transport : Evaluate using field-effect transistor (FET) configurations; tert-butyl substitution typically lowers crystallinity but improves film homogeneity .

Advanced: How can researchers resolve contradictions in reported thermal stability data for this compound?

Answer:

- Differential Scanning Calorimetry (DSC) : Measure decomposition temperatures under inert vs. oxidative atmospheres to account for environmental variability.

- Thermogravimetric Analysis (TGA) : Compare weight loss profiles with literature (e.g., flash point: 194.2°C ).

- Control Experiments : Replicate studies using identical storage conditions (-20°C, light-protected) to isolate degradation factors .

Advanced: What methodologies assess the environmental impact or toxicity of this compound in academic studies?

Answer:

- Ecotoxicity Assays : Use Daphnia magna or algae models to measure LC values in aquatic systems.

- Degradation Studies : Expose the compound to UV light (via photoreactors) and analyze breakdown products via LC-MS .

- Database Mining : Cross-reference environmental fate data using Web of Science or SciFinder to identify gaps in existing literature .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Answer:

- Temperature : Store at -20°C in amber vials to prevent photodegradation .

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of tert-butyl groups.

- Stability Testing : Periodically analyze samples via HPLC to detect degradation; room-temperature stability is limited to ≤2 weeks .

Advanced: How can researchers design experiments to study the optoelectronic behavior of this compound in OLEDs?

Answer:

- Thin-Film Fabrication : Spin-coat solutions (e.g., 2 wt% in chloroform) onto ITO substrates.

- Photoluminescence (PL) Spectroscopy : Measure emission spectra (λ ~ 300 nm) to assess fluorescence efficiency.

- Electroluminescence (EL) Testing : Construct prototype OLED devices and evaluate luminance efficiency (cd/A) and CIE coordinates .

Basic: What spectroscopic techniques are most effective for identifying synthetic intermediates of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |